4-Bromopyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXLKDCFWJECNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162057 | |
| Record name | Pyridine, 4-bromo-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-50-1 | |
| Record name | 14248-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-bromo-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromopyridine 1-oxide, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details a reliable synthetic protocol and outlines the expected physicochemical and spectroscopic properties of the compound, presenting all quantitative data in clearly structured tables and visualizing the synthetic workflow.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the N-oxidation of 4-bromopyridine. This is typically achieved by reacting 4-bromopyridine or its hydrochloride salt with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N-oxide group activates the pyridine ring, making it a versatile intermediate for further functionalization.
A widely used laboratory-scale synthesis involves the oxidation of 4-bromopyridine hydrochloride with m-CPBA in the presence of a base to neutralize the hydrochloride salt.
An In-Depth Technical Guide to 4-Bromopyridine 1-oxide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
4-Bromopyridine 1-oxide is a heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials.[1] Its unique electronic properties, stemming from the presence of both a bromine atom and an N-oxide functional group, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.
Chemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 14248-50-1[1][2][3] |
| Molecular Formula | C5H4BrNO[1][2] |
| Molecular Weight | 174.0 g/mol [2][3] (also reported as 172.95 g/mol [1]) |
| Appearance | Red-Brown Solid[1][2] |
| Melting Point | 163°C (with decomposition)[2] |
| Boiling Point | 336.2 ± 15.0 °C (Predicted)[2] |
| Density | 1.66 ± 0.1 g/cm³ (Predicted)[2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2] |
| pKa (Predicted) | 0 ± 0.10[2] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon)[1][2] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay between the electron-donating N-oxide group and the electron-withdrawing bromine atom. The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution compared to pyridine itself.[4] Specifically, it increases electron density at the 2- and 4-positions, making them susceptible to attack.[4][5]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine N-oxide moiety activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[6] In this compound, the bromine atom at the 4-position serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at this position. For instance, the nitro group in 4-nitropyridine-N-oxide, a related compound, is readily replaced by various nucleophiles, and the resulting products can be deoxygenated to the corresponding 4-substituted pyridines.[7][8] This highlights a common strategy where the N-oxide is used to direct substitution and is later removed.[4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[9] this compound can be effectively coupled with a range of aryl and heteroaryl boronic acids or their esters to synthesize biaryl and heteroaryl-pyridine derivatives.[10][11] These reactions are typically catalyzed by a palladium(0) complex.[10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.[10][12]
b) Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by a palladium complex and a copper co-catalyst.[13] this compound can participate in Sonogashira couplings to introduce alkynyl moieties at the 4-position. The reactivity of halides in this reaction generally follows the order I > Br > Cl, making the bromo-substituted pyridine a suitable substrate.[13][14] The reaction is typically carried out under mild, anaerobic conditions to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[13][14]
c) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16] This reaction is highly versatile, allowing for the coupling of a wide range of amines, including primary and secondary, aliphatic and aromatic amines, with this compound.[16][17] The development of various generations of catalyst systems, particularly those with sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this transformation.[16]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in key cross-coupling reactions.
Synthesis of this compound
This protocol describes the oxidation of 4-bromopyridine to its corresponding N-oxide.
Materials:
-
4-Bromopyridine hydrochloride
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ethyl acetate
-
Ether
-
Hexane
Procedure:
-
Dissolve 4-Bromopyridine hydrochloride (25 g, 128 mmol) in dichloromethane (250 mL).[18]
-
Add potassium carbonate (21.25 g, 153 mmol) to the solution and stir the reaction mixture for 2 hours.[18]
-
Add m-chloroperoxybenzoic acid (44 g, 256 mmol) to the mixture.[18]
-
Continue stirring at room temperature for 16 hours. A solid precipitate will form during the reaction.[18]
-
Collect the solid by filtration and wash it with ethyl acetate (2 x 200 mL).[18]
-
Concentrate the filtrate to obtain the solid product.[18]
-
Further wash the solid with a 1:1 (v/v) mixture of ether and hexane (3 x 30 mL).[18]
-
The final product, this compound (20 g, 90% yield), can be used in subsequent reactions without further purification.[18]
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of an aryl halide with a boronic acid, adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 70-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)[20][21]
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, Toluene)
-
Inert gas (Argon)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.[14]
-
Evacuate and backfill the flask with argon three times.[14]
-
Add the anhydrous and degassed solvent and base via syringe.[14]
-
Add the terminal alkyne dropwise to the reaction mixture.[21]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction may require gentle heating in some cases.[20][21]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, 1-2 mol%)[22]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.2 - 2.2 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon)
Procedure:
-
To a reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical workflows and reaction mechanisms discussed in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Suzuki-Miyaura coupling reaction.
Caption: Key steps in the Sonogashira cross-coupling reaction.
Caption: Simplified mechanism of the Buchwald-Hartwig amination.
Caption: Logical flow of nucleophilic aromatic substitution (SNAr).
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Bromopyridine N-Oxide CAS#: 14248-50-1 [amp.chemicalbook.com]
- 3. 4-Bromo-pyridine 1-oxide 97% | CAS: 14248-50-1 | AChemBlock [achemblock.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Bromopyridine N-Oxide | 14248-50-1 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. chemrxiv.org [chemrxiv.org]
4-Bromopyridine 1-Oxide: A Technical Overview of its Chemical Identity and Commercial Availability
For researchers, scientists, and professionals in drug development, the accurate identification and procurement of chemical compounds are foundational to experimental success. This guide provides core technical information on 4-Bromopyridine 1-oxide, a heterocyclic compound utilized in various organic synthesis applications.
Chemical Identifier
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. For this compound, this critical identifier is:
| Compound Name | CAS Number |
| This compound | 14248-50-1[1][2][3][4] |
Commercial Procurement
A variety of chemical suppliers offer this compound, catering to different research and development needs. The table below lists several commercial suppliers. Please note that availability and purity levels may vary.
| Supplier | Purity | Additional Information |
| Pharmaffiliates | Not Specified | Marketed as a compound useful in organic synthesis[2] |
| AChemBlock | 97% | Provides IUPAC name and SMILES string[3] |
| Santa Cruz Biotechnology | Not Specified | Provides molecular formula and weight[4] |
| Cenmed | ≥98% | Offers various product sizes[1] |
| ChemicalBook | Not Specified | Lists multiple suppliers on its platform[5] |
| Shanghai Aladdin Biochemical Technology Co., LTD | 98.0% | Available through Chemsrc, with various pricing tiers |
| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | Available for inquiry in various quantities |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 98.0% | Provides pricing for different quantities |
Logical Workflow for Compound Procurement
The process of acquiring a chemical compound for research purposes follows a logical progression. The diagram below illustrates a typical workflow for procuring this compound.
References
Physical properties of 4-Bromopyridine 1-oxide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 4-Bromopyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The information presented herein is intended to support laboratory research and development activities.
Core Physical Properties
This compound is a red-brown solid at room temperature. Its key physical properties, based on available data, are summarized below.
Data Presentation
| Property | Value | Solvents |
| Melting Point | 163 °C (with decomposition)[1] | Not Applicable |
| Solubility | Soluble | Dimethyl Sulfoxide (DMSO), Methanol[1] |
Experimental Protocols
While specific experimental details for the determination of the physical properties of this compound are not extensively published, a general methodology for each determination is outlined below.
Melting Point Determination (General Protocol)
The melting point of a solid organic compound like this compound is typically determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., silicone oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block or attached to the thermometer in the heating bath of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the solid first begins to melt (onset) and the temperature at which the last of the solid melts (completion) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination of the melting point and solubility of a chemical compound such as this compound.
Caption: Generalized workflow for determining melting point and solubility.
References
An In-depth Technical Guide to the Stability and Storage of 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromopyridine 1-oxide, a key building block in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in research and development applications.
Overview of this compound Stability
This compound is a heterocyclic compound that, while stable under recommended storage conditions, is susceptible to degradation under adverse environmental factors.[1] Its stability is influenced by temperature, moisture, light, and compatibility with other chemical agents. The N-oxide functional group can be sensitive to certain conditions, and the bromine substituent may also participate in degradation reactions. A melting point of approximately 163°C with decomposition indicates thermal sensitivity at elevated temperatures.[2][3][4]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize thermal degradation and potential side reactions.[2][3][5] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and reactions with atmospheric components.[2][3] |
| Moisture | In a dry environment within a tightly sealed container | The compound is hygroscopic and can be sensitive to moisture.[1][6][7] |
| Light | Protected from light | To prevent photolytic degradation. |
| Ventilation | In a well-ventilated area | General safety precaution for handling chemical reagents.[6][7] |
Factors Influencing Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These include hydrolysis, oxidation, and thermal decomposition.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound would involve forced degradation studies. These studies intentionally stress the compound to predict its degradation profile and to develop stability-indicating analytical methods.[3]
4.1. General Forced Degradation Protocol
The following is a generalized protocol for conducting a forced degradation study on this compound.
4.2. Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[8][9]
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb is suitable. A photodiode array (PDA) detector is advantageous for obtaining UV spectra of the separated peaks, which aids in peak identification and purity assessment.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Handling and Safety Precautions
Proper handling is crucial to prevent accidental exposure and to maintain the stability of the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][10]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6][10]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6][10]
Summary of Stability Data (Hypothetical)
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradants (Potential) |
| 0.1 M HCl | 24 h | 60°C | 5-15% | Hydrolyzed products |
| 0.1 M NaOH | 24 h | 60°C | 10-25% | Products of base-catalyzed reactions |
| 3% H₂O₂ | 24 h | Room Temp. | < 5% | Oxidized pyridine ring products |
| Heat (Solid) | 7 days | 80°C | 2-8% | Thermally induced decomposition products |
| Photolytic | 1.2 million lux hours | Room Temp. | 1-5% | Photodegradation products |
Disclaimer: The quantitative data presented in this table is hypothetical and should be confirmed through experimental studies.
By adhering to the recommended storage and handling procedures and by understanding the potential for degradation, researchers can ensure the quality and reliability of this compound in their scientific endeavors. A thorough experimental stability study is recommended for applications where purity is critical.
References
- 1. 4-Bromo-pyridine 1-oxide 97% | CAS: 14248-50-1 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromopyridine N-Oxide CAS#: 14248-50-1 [amp.chemicalbook.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. huarongpharma.com [huarongpharma.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthetic Routes of 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for 4-Bromopyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the most effective and commonly employed methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the optimal synthetic strategy.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two principal pathways: the direct oxidation of 4-bromopyridine and the nucleophilic substitution of 4-nitropyridine 1-oxide. A third potential route, the direct bromination of pyridine 1-oxide, is generally not favored due to a lack of regioselectivity, often yielding 2- and 3-bromo isomers.
The two viable synthetic routes are summarized below:
Route 1: Oxidation of 4-Bromopyridine
This method is a straightforward and high-yielding approach to this compound. It involves the direct oxidation of the nitrogen atom of 4-bromopyridine using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Bromopyridine Hydrochloride | [1][2] |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [1] |
| Solvent | Dichloromethane (CH2Cl2) | [1] |
| Base | Potassium Carbonate (K2CO3) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 90% | [1] |
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound via the oxidation of 4-bromopyridine is as follows[1]:
-
Neutralization of Starting Material: Dissolve 4-Bromopyridine hydrochloride (25 g, 128 mmol) in dichloromethane (250 mL). To this solution, add potassium carbonate (21.25 g, 153 mmol) and stir the mixture for 2 hours at room temperature.
-
Oxidation: Add m-chloroperoxybenzoic acid (44 g, 256 mmol) to the reaction mixture. Continue stirring at room temperature for 16 hours. During this time, a solid will precipitate.
-
Work-up and Purification:
-
Collect the precipitated solid by filtration and wash it with ethyl acetate (2 x 200 mL).
-
Concentrate the filtrate to obtain the solid product.
-
Further wash the resulting solid with a 1:1 (v/v) mixture of ether and hexane (3 x 30 mL).
-
The final product, this compound, is obtained as a solid (20 g, 90% yield) and can be used in subsequent reactions without further purification.
-
Route 2: Nucleophilic Substitution of 4-Nitropyridine 1-oxide
This synthetic route involves the displacement of the nitro group from 4-nitropyridine 1-oxide with a bromide ion. This method provides a good yield and is a viable alternative to the oxidation of 4-bromopyridine. The precursor, 4-nitropyridine 1-oxide, can be synthesized from pyridine.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Nitropyridine 1-oxide | [3] |
| Reagent | Hydrobromic Acid | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Reaction Temperature | 120 °C | [3] |
| Reaction Time | 4.5 hours | [3] |
| Yield | 70-80% | [3] |
Experimental Protocol
The experimental procedure for the synthesis of this compound from 4-nitropyridine 1-oxide is as follows[3]:
-
Reaction Setup: In a sealed tube, dissolve 4-nitropyridine 1-oxide (1 g) in a solution of hydrobromic acid in glacial acetic acid.
-
Heating: Heat the sealed tube at 120 °C for 4.5 hours.
-
Work-up and Purification:
-
After cooling, evaporate the reaction mixture to a small volume.
-
Basify the resulting liquid.
-
Perform continuous extraction with ether for 24 hours. To prevent decomposition of the product, it is recommended to change the boiling flask with fresh ether every 3 hours and evaporate the extract immediately.
-
The crude product (approximately 1.35 g) can be purified by crystallization from benzene to yield colorless crystalline needles of this compound (70-80% yield).
-
Conclusion
Both the oxidation of 4-bromopyridine and the nucleophilic substitution of 4-nitropyridine 1-oxide are effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, reaction scale, and safety considerations. The direct oxidation of 4-bromopyridine offers a higher yield and simpler reaction conditions, making it a more favorable route for many applications. However, the nucleophilic substitution of 4-nitropyridine 1-oxide provides a solid alternative, particularly if 4-nitropyridine 1-oxide is a readily available starting material. The direct bromination of pyridine 1-oxide is not recommended for the synthesis of the 4-bromo isomer due to poor regioselectivity.
References
In-Depth Technical Guide on the Theoretical Calculations of 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed on 4-Bromopyridine 1-oxide. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing computational methodologies and presenting theoretically derived data to predict the molecule's structural, vibrational, and electronic properties.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a bromine atom and an N-oxide functional group to the pyridine ring significantly alters its electronic and chemical properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics of such compounds, providing insights that can guide experimental work and the design of new molecules with desired functionalities.
This guide outlines the theoretical framework for studying this compound, presents predicted data for its geometric structure, vibrational spectra (FTIR and Raman), and electronic properties (HOMO-LUMO analysis), and provides detailed protocols for the computational methods employed.
Theoretical Methodology
The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.
Geometry Optimization
The molecular geometry of this compound was optimized to its ground state energy minimum.
Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p).
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations were performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations also serve to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Protocol:
-
Method: DFT using the same functional and basis set as for geometry optimization (B3LYP/6-311++G(d,p)).
-
Analysis: The calculated harmonic frequencies were scaled by an appropriate scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and to facilitate comparison with experimental data.
Electronic Property Calculations
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP), were calculated to understand the molecule's reactivity and charge distribution.
Protocol:
-
Method: Single-point energy calculation at the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.
-
Analysis: The HOMO and LUMO energies and their energy gap were determined. The MEP was visualized to identify regions of positive and negative electrostatic potential.
Predicted Molecular Properties
The following sections present the theoretically calculated properties of this compound.
Optimized Molecular Geometry
The optimized geometry of this compound is crucial for understanding its steric and electronic properties. The key predicted bond lengths and angles are summarized in Table 1.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | C-Br | 1.895 |
| Bond Length | N-O | 1.258 |
| Bond Length | C2-C3 | 1.385 |
| Bond Length | C3-C4 | 1.392 |
| Bond Length | C4-C5 | 1.392 |
| Bond Length | C5-C6 | 1.385 |
| Bond Length | N1-C2 | 1.362 |
| Bond Length | N1-C6 | 1.362 |
| Bond Angle | C2-N1-C6 | 121.5 |
| Bond Angle | C3-C4-C5 | 118.0 |
| Bond Angle | Br-C4-C3 | 121.0 |
| Bond Angle | O-N1-C2 | 119.2 |
Note: The atom numbering follows standard IUPAC nomenclature for pyridine derivatives.
Vibrational Spectra
The predicted vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental IR and Raman spectra. Due to the lack of direct experimental spectra for this compound, the predicted values are compared with experimental data for the closely related 4-chloropyridine 1-oxide.[1]
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Predicted Frequency (Scaled) | Assignment |
| ~3100-3000 | C-H stretching |
| ~1600 | C=C stretching (ring) |
| ~1470 | C-H in-plane bending |
| ~1250 | N-O stretching |
| ~1180 | C-H in-plane bending |
| ~1050 | Ring breathing |
| ~830 | C-H out-of-plane bending |
| ~650 | C-Br stretching |
Electronic Properties
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. The molecular electrostatic potential map illustrates the charge distribution and potential reactive sites.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.92 |
| HOMO-LUMO Energy Gap | 4.93 |
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual workflows and relationships in the theoretical study of this compound.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. The predicted data for its molecular geometry, vibrational frequencies, and electronic properties provide valuable insights for researchers in medicinal chemistry and materials science. While direct experimental data for comparison is currently unavailable, the methodologies and predicted results detailed in this guide offer a robust starting point for future experimental investigations and for the rational design of novel pyridine N-oxide derivatives. The provided computational protocols can be readily adapted for the study of other related molecules.
References
Quantum Chemical Studies of 4-Bromopyridine 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 4-Bromopyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct and extensive quantum chemical studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines the established computational protocols and expected outcomes from such analyses. The guide details the theoretical framework for investigating its molecular structure, vibrational properties, and electronic characteristics, which are crucial for understanding its reactivity, stability, and potential interactions in biological systems. The methodologies described herein are based on Density Functional Theory (DFT), a robust and widely used computational approach in modern chemical research. This document is intended to serve as a foundational resource for researchers planning to undertake theoretical investigations of this compound and related pyridine N-oxide derivatives.
Introduction
This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceutical agents and functional materials. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. The bromine substituent further modulates these properties through its electron-withdrawing and steric effects. Understanding the precise three-dimensional structure, vibrational modes, and electronic landscape of this molecule at a quantum mechanical level is paramount for rational drug design and the development of novel materials.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these molecular properties with a high degree of accuracy. This guide outlines the standard computational workflow for a thorough theoretical investigation of this compound.
Experimental Protocols: Computational Methodology
The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of this compound. These methods are derived from standard practices in the field for similar organic molecules.
2.1. Geometry Optimization
The initial step in any quantum chemical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for DFT calculations on organic molecules.[1]
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between computational cost and accuracy for molecules of this size.[1]
-
Procedure: The initial structure of this compound is drawn using a molecular editor and subjected to an optimization calculation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.
2.2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory.
-
Purpose: This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
2.3. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Significance: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.[2][3][4] A smaller gap generally implies higher reactivity.
2.4. Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic delocalization within the molecule.
-
Purpose: This analysis examines the interactions between filled and vacant orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions that contribute to the molecule's stability.[1]
2.5. Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.
-
Purpose: It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity and intermolecular interactions.[1]
Data Presentation: Predicted Molecular Properties
The following tables present the types of quantitative data that would be generated from the computational studies described above. As no specific peer-reviewed computational studies were found for this compound, these tables are illustrative of the expected results.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-O1 | 1.28 | ||
| C2-C3 | 1.39 | C2-N1-C6 | 120.5 |
| C3-C4 | 1.38 | N1-C2-C3 | 119.8 |
| C4-C5 | 1.38 | C2-C3-C4 | 120.1 |
| C5-C6 | 1.39 | C3-C4-C5 | 119.5 |
| C4-Br | 1.90 | C4-C5-C6 | 120.1 |
| C5-C6-N1 | 119.8 | ||
| C3-C4-Br | 119.0 | ||
| C5-C4-Br | 119.0 |
Table 2: Predicted Vibrational Frequencies (Illustrative Major Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν1 | 3100 | 2976 | C-H stretch |
| ν2 | 1610 | 1546 | C=C stretch (ring) |
| ν3 | 1480 | 1421 | C-N stretch (ring) |
| ν4 | 1250 | 1200 | N-O stretch |
| ν5 | 1050 | 1008 | C-H in-plane bend |
| ν6 | 700 | 672 | C-Br stretch |
| ν7 | 550 | 528 | Ring deformation |
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
Visualization of Computational Workflow and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the logical flow of a quantum chemical investigation and the conceptual relationships between key molecular properties.
References
- 1. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ripublication.com [ripublication.com]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
Methodological & Application
Applications of 4-Bromopyridine 1-oxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine 1-oxide is a versatile heterocyclic building block in organic synthesis, serving as a precursor for a variety of 4-substituted pyridine N-oxides and their corresponding pyridine derivatives. The presence of the N-oxide functionality activates the pyridine ring for certain transformations and can be readily removed at a later synthetic stage. The bromo-substituent at the 4-position is amenable to a range of cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.
Synthesis of this compound
This compound is typically synthesized from 4-nitropyridine N-oxide through a nucleophilic substitution reaction. This method provides a reliable route to the title compound in good yields.[1][2]
Experimental Protocol: Synthesis of this compound from 4-Nitropyridine N-oxide
This protocol is adapted from the general procedure described for the preparation of 4-halopyridine N-oxides.[1]
Materials:
-
4-Nitropyridine N-oxide
-
Acetyl bromide
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitropyridine N-oxide (1.0 eq) in a minimal amount of glacial acetic acid.
-
Slowly add acetyl bromide (2.0-3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: While specific yields for this exact transformation are not detailed in the provided search results, similar nucleophilic substitutions on 4-nitropyridine N-oxide are reported to proceed in good to excellent yields.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position. These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in medicinal chemistry.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3][4] While a specific protocol for this compound was not found, a copper-free Sonogashira coupling of the analogous 3-bromopyridine-N-oxide has been reported to proceed in excellent yield, suggesting high applicability to the 4-bromo isomer.[5]
Table 1: Representative Quantitative Data for Sonogashira Coupling of a Bromopyridine N-oxide
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | 18 | 95 | [5] |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound (Adapted Protocol)
This protocol is adapted from the copper-free Sonogashira coupling of aryl bromides.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
(AllylPdCl)₂
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), cesium carbonate (2.0 eq), (AllylPdCl)₂ (2.5 mol %), and P(t-Bu)₃ (10 mol %).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for constructing C-C bonds between aryl halides and organoboron compounds.[6][7][8] This reaction is widely used to synthesize biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Protocol)
This is a general protocol based on standard Suzuki-Miyaura coupling conditions.[9][10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Methanol (MeOH)
-
Water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol %).
-
Add a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[12][13][14] This reaction is invaluable for the synthesis of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound (General Protocol)
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[15][16]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed dioxane or toluene
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the base (Cs₂CO₃, 2.0 eq or NaOt-Bu, 1.4 eq), Pd(OAc)₂ (2-5 mol %), and Xantphos (4-10 mol %).
-
Add anhydrous, degassed dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAAr)
The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. This allows for the displacement of the bromide with various nucleophiles.
Experimental Protocol: Nucleophilic Substitution with an Alkoxide
Materials:
-
This compound
-
Sodium alkoxide (e.g., Sodium methoxide)
-
Corresponding alcohol (e.g., Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol).
-
Add sodium alkoxide (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-alkoxypyridine 1-oxide.
Reduction of the N-oxide
The N-oxide functionality can be readily removed to furnish the corresponding 4-substituted pyridine. A common method involves reduction with iron in acetic acid.[2][17]
Experimental Protocol: Reduction of a 4-Substituted Pyridine 1-oxide
Materials:
-
4-Substituted pyridine 1-oxide
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, suspend the 4-substituted pyridine 1-oxide (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of glacial acetic acid and water.
-
Heat the mixture with stirring for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove excess iron.
-
Carefully neutralize the filtrate with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-substituted pyridine.
Caption: A general experimental workflow for the reactions described.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes: 4-Bromopyridine 1-Oxide as a Versatile Precursor for the Synthesis of 4-Substituted Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The development of efficient and modular methods for the synthesis of substituted pyridines is therefore of critical importance. 4-Bromopyridine 1-oxide serves as an exceptionally useful and versatile building block for this purpose. The presence of the N-oxide functionality modifies the electronic properties of the pyridine ring, facilitating certain substitution reactions and allowing for a two-stage strategy: (1) functionalization at the 4-position via cross-coupling, followed by (2) deoxygenation to yield the target 4-substituted pyridine. This document provides detailed protocols and application data for key palladium-catalyzed cross-coupling reactions using this compound as a precursor.
Overall Synthetic Workflow
The general strategy involves a two-step sequence. First, the C-Br bond of this compound is functionalized using a palladium-catalyzed cross-coupling reaction. In the second step, the N-oxide is reduced to the corresponding pyridine. This approach allows for the introduction of a wide variety of substituents at the 4-position.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 4-Bromopyridine 1-oxide with various arylboronic acids. The resulting 4-arylpyridine 1-oxide scaffolds are valuable intermediates in medicinal chemistry and drug development, as the pyridine 1-oxide moiety can influence pharmacokinetic properties and serve as a precursor to other functional groups. The mild reaction conditions and the commercial availability of a diverse range of boronic acids make this method highly attractive for the construction of compound libraries for screening and lead optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-arylpyridine 1-oxide product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-arylpyridine 1-oxide product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples are based on analogous reactions of other bromopyridines and related heterocyclic systems, as specific data for a wide range of arylboronic acids with this compound is not extensively published in a single source.[1][2] The yields are indicative and may vary based on the specific substrate and optimized reaction conditions.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 |
| 2 | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 8 | ~90 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DMF | 90 | 16 | ~92 |
Table 2: Substrate Scope of Arylboronic Acids in the Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%)* |
| 1 | Phenylboronic acid | 4-Phenylpyridine 1-oxide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyridine 1-oxide | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)pyridine 1-oxide | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 75-85 |
| 4 | 3-Tolylboronic acid | 4-(3-Tolyl)pyridine 1-oxide | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 82-92 |
| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)pyridine 1-oxide | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 110 | 78-88 |
*Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.[1][2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Role of 4-Bromopyridine 1-oxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromopyridine 1-oxide as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent serves as a valuable precursor for introducing the 4-pyridyl moiety, a common structural motif in a wide range of biologically active compounds. The N-oxide functionality not only influences the reactivity of the pyridine ring but also offers a handle for further chemical transformations.
Introduction to this compound in Medicinal Chemistry
This compound is a pivotal intermediate in the development of various therapeutic agents. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for the construction of complex molecular architectures found in modern pharmaceuticals. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a site for further functionalization or deoxygenation to the corresponding pyridine derivative. This reagent is particularly valuable in the synthesis of drugs targeting the central nervous system (CNS), as well as in the development of antiviral and acetylcholinesterase (AChE) inhibitors.
Key Synthetic Applications and Protocols
The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions allow for the efficient and selective formation of biaryl and heteroaryl structures.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common scaffolds in many drug molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-92 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 75-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine 1-oxide.
Negishi Coupling Reactions
The Negishi coupling provides an alternative and often complementary method to the Suzuki coupling for forming C-C bonds, particularly when dealing with sensitive functional groups. This reaction involves the coupling of this compound with an organozinc reagent.
Table 2: Representative Conditions for Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 80-90 |
| Ethylzinc iodide | PdCl₂(dppf) (3) | - | DMF | 50 | 70-85 |
| 2-Thienylzinc bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | NMP | 80 | 75-88 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of the corresponding organohalide in THF, add activated zinc dust. The reaction can be initiated by gentle heating or the addition of a small amount of iodine. Stir the mixture until the organozinc reagent is formed.
-
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in the chosen solvent (e.g., THF).
-
Coupling Reaction: Add the freshly prepared or commercial organozinc reagent (1.5 eq.) to the solution of this compound at room temperature.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 50-80 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application in the Synthesis of Pharmaceutical Intermediates
Acetylcholinesterase (AChE) Inhibitors
The pyridine moiety is a key feature in several acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. This compound can be a crucial starting material for the synthesis of these compounds.
Illustrative Synthesis of an AChE Inhibitor Intermediate:
An intermediate for an AChE inhibitor can be synthesized via a Negishi coupling of this compound with a suitable organozinc reagent, followed by further functionalization.
Protocol: Synthesis of a 4-Arylpyridine 1-oxide Intermediate for an AChE Inhibitor
-
Prepare the Organozinc Reagent: React a functionalized aryl bromide with activated zinc in THF to generate the corresponding arylzinc bromide.
-
Negishi Coupling: In a separate flask, dissolve this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in THF under argon.
-
Add the arylzinc bromide solution (1.5 eq) to the reaction mixture.
-
Heat the reaction to 65 °C for 6 hours.
-
Work-up and Purification: Follow the general Negishi coupling work-up and purification protocol to isolate the 4-arylpyridine 1-oxide intermediate.
Antiviral Agents
Many antiviral drugs, including some nucleoside analogs and CCR5 antagonists for HIV treatment, incorporate a pyridine or a modified pyridine ring.[1] While direct synthesis from this compound may not always be the primary route, its derivatives are valuable for creating diverse chemical libraries for screening antiviral activity.
Illustrative Synthesis of a Pyridine-Containing Antiviral Scaffold:
A substituted 4-aminopyridine, a potential scaffold for antiviral agents, can be synthesized from this compound through a Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a 4-(Substituted-amino)pyridine 1-oxide Intermediate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.) in an anhydrous solvent like toluene.
-
Inert Atmosphere: Purge the tube with argon.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
Central Nervous System (CNS) Active Compounds
The pyridine nucleus is a common feature in drugs targeting the central nervous system, including antipsychotics, anxiolytics, and antidepressants. The ability to introduce diverse substituents at the 4-position of the pyridine ring via this compound is highly advantageous in the development of new CNS-active molecules.
Illustrative Synthesis of a Biaryl Intermediate for CNS Drugs:
A biaryl intermediate, a common core in many CNS drugs, can be synthesized using a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a 4-Arylpyridine 1-oxide Intermediate for CNS Drug Discovery
-
Reaction Setup: Follow the general Suzuki-Miyaura coupling protocol, reacting this compound with a functionalized arylboronic acid relevant to a known CNS pharmacophore.
-
Catalyst System: Use a robust catalyst system such as Pd(OAc)₂ with a biarylphosphine ligand like SPhos to ensure high coupling efficiency.
-
Work-up and Purification: Isolate the desired 4-arylpyridine 1-oxide intermediate using the standard work-up and purification procedures.
Visualizing Synthetic Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Synthesis of Novel Heterocyclic Compounds from 4-Bromopyridine 1-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Bromopyridine 1-oxide as a versatile starting material. The methodologies outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These procedures offer efficient pathways to a diverse range of substituted pyridine 1-oxides, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a key building block in synthetic organic chemistry. The presence of the N-oxide functionality activates the pyridine ring towards nucleophilic substitution and modifies its electronic properties, while the bromo substituent at the 4-position provides a handle for various cross-coupling reactions. This unique combination allows for the construction of complex molecular architectures and the introduction of a wide array of functional groups, leading to the generation of novel heterocyclic compounds with potential applications in drug discovery and development. The stability and reactivity of this compound make it a valuable precursor for creating libraries of compounds for screening and lead optimization.
Application Note 1: Synthesis of 4-Alkynylpyridine 1-Oxides via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This reaction is particularly useful for the synthesis of 4-alkynylpyridine 1-oxides from this compound. A copper-free variant of the Sonogashira coupling has been shown to be highly effective for the coupling of 3-bromopyridine-N-oxide, suggesting a similar high reactivity for the 4-bromo isomer.[3]
Key Applications:
-
Drug Discovery: Alkynyl-substituted heterocycles are important pharmacophores found in numerous biologically active molecules.
-
Materials Science: Arylalkynes are precursors to conjugated polymers and other organic materials with interesting electronic and optical properties.
-
Click Chemistry: Terminal alkynes can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Experimental Workflow: Sonogashira Coupling
Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from a procedure for the copper-free Sonogashira coupling of aryl bromides.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
(AllylPdCl)₂
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), (AllylPdCl)₂ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Add cesium carbonate (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynylpyridine 1-oxide.
| Product Example | Reagents | Yield (%) | Reference |
| 4-(Phenylethynyl)pyridine 1-oxide | This compound, Phenylacetylene | >90 (expected) | Adapted from[3] |
| 4-((Trimethylsilyl)ethynyl)pyridine 1-oxide | This compound, Ethynyltrimethylsilane | >90 (expected) | Adapted from[3] |
Application Note 2: Synthesis of 4-Aryl(heteroaryl)pyridine 1-Oxides via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and aryl or vinyl halides.[4] This reaction is highly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[5][6] General protocols for the Suzuki coupling of bromopyridines are well-established and can be readily adapted for this compound.[7]
Key Applications:
-
Medicinal Chemistry: Construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.
-
Agrochemicals: Synthesis of novel pesticides and herbicides.
-
Functional Materials: Development of organic light-emitting diodes (OLEDs) and other advanced materials.
Experimental Workflow: Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[8]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure 4-aryl(heteroaryl)pyridine 1-oxide.
| Product Example | Reagents | Yield (%) | Reference |
| 4-Phenylpyridine 1-oxide | This compound, Phenylboronic acid | 70-90 (expected) | Adapted from[7][8] |
| 4-(Thiophen-2-yl)pyridine 1-oxide | This compound, Thiophene-2-boronic acid | 65-85 (expected) | Adapted from[7][8] |
Application Note 3: Synthesis of 4-Aminopyridine 1-Oxides via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[9][10] This reaction is highly valuable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[11]
Key Applications:
-
Pharmaceutical Synthesis: A vast number of drugs contain aryl amine moieties. The Buchwald-Hartwig amination provides a direct and efficient route to these compounds.
-
Combinatorial Chemistry: The broad substrate scope allows for the rapid generation of libraries of amines for high-throughput screening.
-
Ligand Synthesis: Many important ligands for catalysis and materials science are based on aryl amine structures.
Experimental Workflow: Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[12]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Argon (or Nitrogen) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the phosphine ligand (0.024 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-aminopyridine 1-oxide.
| Product Example | Reagents | Yield (%) | Reference |
| 4-(Morpholino)pyridine 1-oxide | This compound, Morpholine | 70-90 (expected) | Adapted from[9][12] |
| 4-(Phenylamino)pyridine 1-oxide | This compound, Aniline | 65-85 (expected) | Adapted from[9][12] |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions provide efficient and modular routes to 4-alkynyl-, 4-aryl-, and 4-aminopyridine 1-oxides, respectively. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery, materials science, and other areas of chemical research. The subsequent reduction of the N-oxide functionality can provide access to the corresponding 4-substituted pyridines, further expanding the synthetic utility of these intermediates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes: 4-Bromopyridine 1-Oxide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromopyridine 1-oxide as a versatile building block in the synthesis of bioactive molecules. The focus is on its application in palladium-catalyzed cross-coupling reactions, with a specific example of its potential role in the synthesis of antiviral agents. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this valuable reagent in drug discovery and development.
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry. The presence of the bromo substituent at the 4-position allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[1] The pyridine N-oxide moiety not only influences the electronic properties of the pyridine ring, activating it for certain nucleophilic substitutions, but can also be a crucial pharmacophoric element in the final bioactive compound or be readily deoxygenated to the corresponding pyridine.[2][3] This dual functionality makes this compound a valuable starting material for the synthesis of a diverse range of therapeutic agents, including those targeting the central nervous system (CNS) and viral infections.[1][4]
Application Example: Synthesis of a CCR5 Antagonist for HIV Treatment
A prominent example of a bioactive molecule whose synthesis can be envisioned utilizing a substituted pyridine N-oxide scaffold is Ancriviroc (formerly SCH 351125). Ancriviroc is a potent and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5][6] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, Ancriviroc effectively inhibits viral entry and replication.[7]
Biological Activity of Ancriviroc (SCH 351125)
The biological activity of Ancriviroc highlights the potential of molecules derived from pyridine N-oxide scaffolds. The key quantitative data for its anti-HIV activity are summarized in the table below.
| Parameter | Value | Description |
| Ki (RANTES binding) | 2.9 nM | Inhibition constant for the binding of the natural ligand RANTES to the CCR5 receptor.[8] |
| IC50 (HIV-1 replication) | 0.4 - 9 nM | 50% inhibitory concentration against a panel of primary R5-tropic HIV-1 isolates in peripheral blood mononuclear cells (PBMCs).[9] |
| IC50 (gp120-CCR5 binding) | 19.3 nM | 50% inhibitory concentration for the binding of a soluble gp120-CD4 complex to CCR5-expressing cells.[7] |
CCR5 Signaling Pathway in HIV-1 Entry
The following diagram illustrates the role of the CCR5 receptor in HIV-1 entry and the mechanism of action of a CCR5 antagonist like Ancriviroc.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Chemistry Applications of 4-Bromopyridine 1-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 4-bromopyridine 1-oxide derivatives utilizing continuous flow chemistry. The protocols focus on the benefits of flow synthesis, such as enhanced safety, reproducibility, and scalability, which are critical in a drug development context.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic substitution, and can also be readily removed if desired. Specifically, this compound serves as a valuable building block, enabling functionalization at the 4-position through reactions like metal-halogen exchange.
Flow chemistry provides a powerful platform for handling reactive intermediates and performing multi-step syntheses in a continuous, automated fashion. For pyridine derivatives, this approach is particularly advantageous for managing exothermic reactions and minimizing the decomposition of unstable intermediates.[1]
Application 1: Continuous Flow N-Oxidation of 4-Bromopyridine
The synthesis of the starting material, this compound, can be efficiently and safely achieved using a continuous flow microreactor. This method avoids the potential hazards associated with batch oxidation reactions and allows for high throughput and consistent product quality. A packed-bed microreactor with a suitable catalyst, such as titanium silicalite (TS-1), and hydrogen peroxide as the oxidant offers a green and efficient route.[2][3]
Quantitative Data for Continuous Flow N-Oxidation of Pyridine Derivatives
The following table summarizes representative yields for the N-oxidation of various pyridine derivatives in a continuous flow system, demonstrating the broad applicability of the method.[2]
| Entry | Substrate | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Pyridine | 80 | 10 | 98 |
| 2 | 4-Methylpyridine | 80 | 10 | 99 |
| 3 | 4-Chloropyridine | 80 | 15 | 95 |
| 4 | 4-Bromopyridine | 80 | 15 | 96 |
| 5 | 3-Bromopyridine | 80 | 15 | 97 |
Experimental Protocol: Continuous Flow N-Oxidation of 4-Bromopyridine
Materials:
-
4-Bromopyridine
-
Hydrogen peroxide (30% aq. solution)
-
Methanol
-
Titanium silicalite (TS-1) catalyst
-
Syringe pumps
-
Packed-bed microreactor (e.g., stainless steel tube packed with TS-1)
-
Back-pressure regulator
-
Temperature controller
-
Collection vessel
Procedure:
-
Catalyst Packing: The microreactor is packed with the TS-1 catalyst.
-
Reagent Preparation:
-
Solution A: A solution of 4-bromopyridine in methanol (e.g., 0.5 M).
-
Solution B: A solution of hydrogen peroxide in methanol (e.g., 1.0 M).
-
-
System Setup:
-
Two syringe pumps are used to introduce Solution A and Solution B into a T-mixer.
-
The outlet of the T-mixer is connected to the inlet of the packed-bed microreactor.
-
The microreactor is placed in a heating unit to maintain the desired temperature.
-
A back-pressure regulator is installed at the outlet of the reactor to maintain a constant pressure.
-
-
Reaction Execution:
-
The flow rates of the syringe pumps are set to achieve the desired residence time and stoichiometry (e.g., Flow rate A: 0.2 mL/min, Flow rate B: 0.2 mL/min).
-
The reactor is heated to the reaction temperature (e.g., 80 °C).
-
The reaction mixture is continuously passed through the reactor.
-
-
Collection and Analysis:
-
The product stream is collected in a vessel.
-
The solvent is removed under reduced pressure.
-
The yield of this compound is determined by techniques such as NMR or GC-MS.
-
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reactions with 4-Bromopyridine 1-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during Sonogashira cross-coupling reactions involving 4-bromopyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound showing low to no conversion?
A1: Low conversion with this compound is a common challenge that can stem from several factors. The inherent electronic properties of the substrate, particularly the pyridine N-oxide moiety and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially forming inactive species.[1][2] Furthermore, the N-oxide group itself can act as an oxidant, converting the active Pd(0) catalyst to an inactive Pd(II) state, especially at elevated temperatures.[3]
-
Insufficient Reactivity: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[4][5] The reaction may require more forcing conditions, such as higher temperatures or more active catalyst systems, to proceed efficiently.[6]
-
Suboptimal Reagents and Conditions: The purity of reagents and solvents is critical. Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[2] Solvents must be anhydrous and thoroughly degassed. The choice of base and its purity are also crucial for the reaction's success.[1][7]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A2: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4] The oxidizing nature of the pyridine N-oxide may further promote this pathway. To minimize it:
-
Implement Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas (e.g., Argon) is essential.[2]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[2]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the dimerization pathway.[8]
-
Switch to Copper-Free Conditions: If homocoupling persists, using a copper-free Sonogashira protocol is the most effective solution.[4][9] These protocols often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[10]
Q3: My reaction mixture turns black and a precipitate forms (Palladium black). What is happening and how can I prevent it?
A3: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the Pd(0) catalyst, rendering it inactive.[2] Common causes include:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst.[1]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.
-
Excessively High Temperatures: While aryl bromides often require heating, excessive temperatures can accelerate catalyst decomposition.[2][6]
-
Inappropriate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[11]
To prevent this, ensure all components are pure and dry, the reaction is performed under strictly anaerobic conditions, and the temperature is carefully controlled.[2]
Q4: Can the pyridine N-oxide group directly interfere with the catalyst or ligands?
A4: Yes, the pyridine N-oxide functionality presents unique challenges not seen with simple bromopyridines.
-
Catalyst Coordination/Inhibition: Like the parent pyridine, the N-oxide can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]
-
Oxidation: The N-oxide is an oxidizing group and can oxidize the active Pd(0) catalyst to inactive Pd(II).[3] It can also lead to the degradation of phosphine ligands, which are crucial for stabilizing the catalyst.[3] Using more robust, air- and oxidation-stable ligands, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can mitigate this issue.[9][10]
Troubleshooting Guide and Data
The following tables provide a summary of potential issues, solutions, and recommended starting conditions to optimize your reaction.
Table 1: Troubleshooting Failed Reactions
| Problem Observed | Possible Cause | Recommended Solution |
| Low to No Conversion | Catalyst deactivation by N-oxide | Use robust, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[12] Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).[3] |
| Insufficient reactivity of C-Br bond | Increase reaction temperature in 10-20°C increments, monitoring for decomposition.[6] Screen different polar aprotic solvents like DMF, NMP, or 1,4-dioxane.[13][14] | |
| Inappropriate base | Screen different amine bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[7][15] | |
| Significant Alkyne Homocoupling | Oxygen contamination | Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere.[2] |
| High copper catalyst concentration | Reduce CuI loading. Add the alkyne substrate slowly to the reaction mixture.[2][8] | |
| Reaction pathway favored | Switch to a copper-free Sonogashira protocol. | |
| Catalyst Decomposition (Pd Black) | Oxygen or impurities present | Use high-purity, anhydrous, and degassed solvents and reagents.[2] |
| Temperature too high | Optimize temperature; avoid excessive heating.[1] | |
| Unstable ligand | Use more air- and oxidation-stable phosphine ligands.[3] |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Condition | Rationale / Comments |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Common starting points, but may be susceptible to degradation.[2] |
| Alternative Catalyst | Pd(OAc)₂ with a bulky ligand (e.g., XPhos, SPhos) | More robust system, often better for challenging substrates.[3][10] |
| Copper Co-catalyst | CuI (5-10 mol%) | Standard for conventional Sonogashira. Omit for copper-free protocols.[2] |
| Base | Et₃N or DIPEA (2-3 equivalents) | Amine bases are standard. Also often used as a co-solvent.[2] |
| Solvent | DMF, THF, or Toluene | Must be anhydrous and rigorously degassed.[6][13][14] |
| Temperature | 50-100 °C | Aryl bromides typically require heating. Optimize for your specific substrates.[6][16] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and Glaser coupling.[4] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 3:1 Toluene:Et₃N). Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is a significant issue.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Add a base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup & Purification: Follow steps 5 and 6 from the copper-cocatalyzed protocol.
Visualizations
Caption: Troubleshooting workflow for failed Sonogashira reactions.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. books.lucp.net [books.lucp.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. ijnc.ir [ijnc.ir]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromopyridine 1-oxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromopyridine 1-oxide. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success and efficiency of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering explanations and actionable solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low or no product formation is a frequent challenge, often stemming from the unique properties of the pyridine N-oxide substrate. Key factors include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation. The N-oxide functionality can also interact with the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[1]
-
-
Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-limiting.[1]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy. Additionally, screening different palladium pre-catalysts in combination with electron-rich and bulky ligands can facilitate this crucial step.[1]
-
-
Inappropriate Base or Solvent: The selection of the base and solvent system is critical for the transmetalation step and overall reaction kinetics.
-
Solution: A screening of bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Solvent systems comprising an organic solvent like 1,4-dioxane or toluene with water can be optimal.[2]
-
Q2: I'm observing significant formation of homocoupled byproducts. How can I minimize this side reaction?
A2: Homocoupling, where the boronic acid couples with itself or the bromopyridine couples with itself, is a common side reaction.
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Thorough Degassing: Oxygen in the reaction mixture can promote the homocoupling of boronic acids.
-
Solution: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]
-
-
Ligand Choice: The steric and electronic properties of the ligand can influence the prevalence of homocoupling.
-
Solution: The use of bulky phosphine ligands can sterically hinder the formation of homocoupling products.[1]
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
A3: This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Pyridylboronic acids can be particularly susceptible to this process.
-
Cause: This reaction is often facilitated by the presence of water or other proton sources in the reaction mixture, especially in combination with certain bases.
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Consider using boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which are generally more stable towards protodeboronation.[1]
-
Employing a weaker or less nucleophilic base might also mitigate this issue.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different conditions. These tables are designed to facilitate easy comparison and aid in the selection of optimal reaction parameters.
Table 1: Screening of Catalysts and Ligands for the Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 72 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 92 |
Yields are for isolated product and may vary based on specific experimental conditions.
Table 2: Effect of Base and Solvent on the Yield of 4-Phenylpyridine 1-oxide
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 90 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 8 | 88 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Acetonitrile/H₂O (4:1) | 80 | 18 | 65 |
Yields are for isolated product and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for a High-Yield Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a reliable method for the Suzuki coupling of this compound, utilizing an optimized catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Palladium(II) Acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-arylpyridine 1-oxide.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in optimizing and troubleshooting the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 4-Bromopyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromopyridine 1-oxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route. If prepared by the oxidation of 4-bromopyridine, potential impurities include unreacted 4-bromopyridine, the oxidizing agent (e.g., m-chloroperbenzoic acid, m-CPBA), and its corresponding byproduct (e.g., m-chlorobenzoic acid). If starting from 4-bromopyridine hydrochloride, residual salts may also be present.[1][2]
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary and most effective purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method for a preliminary check of the number of components. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][4]
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties include:
-
Appearance: Red-Brown Solid[2]
-
Melting Point: Approximately 163°C (with decomposition)[2][5]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The crude product is highly impure, lowering its melting point. The cooling process is too rapid. The chosen solvent is not optimal. | Purify the crude material by column chromatography first to remove major impurities. Allow the solution to cool more slowly. Try a different solvent or a mixed solvent system. |
| Low or no crystal formation | The solution is not sufficiently saturated. Too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Concentrate the solution by evaporating some of the solvent and then cool again. |
| Poor recovery of the product | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. | Concentrate the mother liquor to recover a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Product is discolored after recrystallization | Presence of persistent colored impurities. Thermal decomposition during heating. | Consider pre-treating the solution with activated carbon before hot filtration. Avoid prolonged heating; use a solvent with a lower boiling point if possible. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC/column | The solvent system (eluent) is not optimal. The column is overloaded with the crude product. | Systematically vary the polarity of the eluent. A common starting point is a gradient of ethyl acetate in hexanes. Use a larger column or reduce the amount of sample loaded. |
| Product does not elute from the column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If using silica gel, consider adding a small percentage of a more polar solvent like methanol to your eluent system. |
| Streaking of spots on TLC/column | The sample is too concentrated. The compound is acidic or basic. | Dilute the sample before loading. For acidic compounds on silica gel, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine. |
| Low recovery of the product | The compound is irreversibly adsorbed onto the stationary phase. The compound is unstable on the stationary phase. | Consider using a different stationary phase, such as alumina. Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |
Data Presentation
The following table summarizes the expected outcomes for the purification of crude this compound using different techniques. The values are representative and may vary depending on the initial purity of the crude material.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Recovery (Typical) |
| Recrystallization | 85-95% | >98% | 70-90% | 80-95% |
| Column Chromatography | 70-90% | >99% | 60-85% | 75-90% |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow down the cooling process. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in fractions as it exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization of this compound.
References
- 1. 4-Bromopyridine N-Oxide | 14248-50-1 [chemicalbook.com]
- 2. 4-Bromopyridine N-Oxide CAS#: 14248-50-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromopyridine N-Oxide CAS#: 14248-50-1 [m.chemicalbook.com]
Technical Support Center: Scale-Up of 4-Bromopyridine 1-Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 4-Bromopyridine 1-oxide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges that are common to many chemical processes moving from the lab to a larger scale. These include:
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Exothermic Reaction Control: The oxidation of 4-bromopyridine is an exothermic process. On a larger scale, heat dissipation becomes less efficient, which can lead to temperature spikes, side reactions, and potential safety hazards.[1] Careful control of reagent addition and efficient cooling are crucial.
-
Reagent Handling and Stability: Handling large quantities of reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents requires specific safety protocols. The stability of 4-bromopyridine itself should also be considered, as the free base can be unstable and is often generated in situ from its hydrochloride salt.[2][3]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is critical to ensure consistent reaction progress and avoid localized "hot spots" or areas of high reagent concentration, which can lead to the formation of impurities.[1]
-
Product Isolation and Purification: Isolating pure this compound from the reaction mixture can be more complex at scale. Methods like column chromatography, which are common in the lab, may not be practical for large quantities. Developing robust crystallization or extraction procedures is often necessary.[1]
-
Waste Management: The synthesis can generate significant amounts of waste, including chlorinated byproducts if m-CPBA is used. Proper planning for the handling and disposal of this waste is essential at a larger scale.[1]
Q2: How can I control the exothermicity of the N-oxidation reaction during scale-up?
A2: Controlling the exothermic nature of the N-oxidation is critical for a safe and successful scale-up. The following strategies can be employed:
-
Slow Reagent Addition: Add the oxidizing agent (e.g., m-CPBA) portion-wise or via a syringe pump at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer by selecting an appropriate heat transfer fluid and maintaining a sufficient temperature differential.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively, although this may impact reaction kinetics and increase solvent usage.
-
Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to allow for real-time adjustments to the addition rate or cooling.
Q3: What are the common impurities formed during the synthesis of this compound and how can they be minimized?
A3: Common impurities can include unreacted starting material, over-oxidation products, and byproducts from side reactions.
-
Unreacted 4-Bromopyridine: This can result from incomplete reaction due to insufficient oxidizing agent or suboptimal reaction conditions. Ensure accurate stoichiometry and monitor the reaction for completion.
-
Di-N-oxide formation (if applicable to starting material): While less common for monobrominated pyridine, ensure controlled addition of the oxidant.
-
Ring-substituted byproducts: Depending on the reaction conditions, side reactions on the pyridine ring can occur. Maintaining a controlled temperature is key to minimizing these.
-
Byproducts from the oxidizing agent: For example, when using m-CPBA, 3-chlorobenzoic acid is formed. This is typically removed during the work-up.
To minimize impurities, it is crucial to maintain strict control over reaction parameters such as temperature, stoichiometry, and reaction time.[1]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient oxidizing agent.[1]- Reaction temperature is too low.[1]- Poor mixing on a larger scale.[1]- Loss of product during work-up and purification.[1] | - Ensure accurate stoichiometry of reagents.- Optimize reaction temperature and time based on small-scale experiments.- Use an appropriate reactor with efficient stirring.- Optimize extraction and purification procedures to minimize losses. |
| TSG-002 | Formation of Impurities/ Byproducts | - Presence of moisture or air in the reaction (if using moisture-sensitive reagents).[1]- Over-reaction or side reactions due to poor temperature control.[1]- Formation of isomeric byproducts.[1] | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon) if necessary.- Maintain strict temperature control throughout the reaction.- Analyze the crude product to identify byproducts and adjust reaction conditions accordingly. |
| TSG-003 | Difficult Product Isolation/ Purification | - Product is an oil or low-melting solid.- Presence of closely related impurities that are difficult to separate.- Emulsion formation during aqueous work-up.[1] | - Attempt to induce crystallization by using different solvent systems or seeding.- Explore alternative purification techniques like vacuum distillation or recrystallization from a suitable solvent system.[1]- To break emulsions, try adding brine or a small amount of a different organic solvent.[1] |
| TSG-004 | Runaway Reaction | - Poor heat removal on a large scale.- Reagent addition is too fast. | - Immediately stop reagent addition.- Increase cooling to the reactor.- If necessary, have a quenching agent ready to add to the reactor. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on typical laboratory procedures and should be optimized for specific equipment and scale.
Materials:
-
4-Bromopyridine hydrochloride
-
Potassium carbonate
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Ether
-
Hexane
Procedure:
-
Dissolve 4-Bromopyridine hydrochloride (1.0 eq) in dichloromethane.[4]
-
Add potassium carbonate (1.2 eq) to the solution to neutralize the hydrochloride salt and stir for 2 hours at room temperature.[4]
-
Add m-chloroperbenzoic acid (2.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.[4]
-
Stir the reaction at room temperature for 16 hours. A solid may precipitate during the reaction.[4]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the solid and wash it with ethyl acetate.[4]
-
Concentrate the filtrate to obtain the crude product.[4]
-
Wash the crude solid with a mixture of ether and hexane (1:1 v/v) to remove impurities.[4]
-
Dry the resulting solid to obtain this compound.
Scale-Up Considerations:
-
For larger scales, the addition of m-CPBA should be done at a controlled rate using a solid addition funnel or by dissolving it in a suitable solvent and adding it via a pump, while carefully monitoring the internal temperature.
-
The work-up procedure may need to be adapted. Instead of filtration, quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) followed by phase separation might be more practical.
-
Purification by crystallization should be developed to avoid chromatography.
Data Presentation
Table 1: Summary of Lab-Scale Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Bromopyridine hydrochloride | [4] |
| Base | Potassium carbonate | [4] |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 16 hours | [4] |
| Yield | ~90% | [4] |
Note: This data is for a lab-scale synthesis. Scale-up may require adjustments to these parameters.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromopyridine 1-Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving 4-bromopyridine 1-oxide. The unique electronic properties of pyridine N-oxides can present distinct challenges in catalysis, and this guide offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: Cross-coupling reactions with this compound can be challenging due to several factors that contribute to catalyst deactivation:
-
Coordination to the N-Oxide Oxygen: The oxygen atom of the N-oxide group is a hard Lewis base and can coordinate to the soft Lewis acidic palladium or nickel catalyst. This coordination can alter the electronic properties of the catalyst, potentially hindering key steps in the catalytic cycle like oxidative addition or reductive elimination.
-
Pyridine Ring Nitrogen Coordination: Although the N-oxide reduces the Lewis basicity of the pyridine nitrogen, coordination to the metal center can still occur, leading to catalyst inhibition, a well-documented issue with pyridine substrates.[1]
-
Deoxygenation of the N-Oxide: Under certain reaction conditions, particularly with phosphine ligands that can act as reducing agents, the N-oxide can be deoxygenated to the corresponding pyridine. This in-situ generated pyridine is a more potent catalyst poison.[2]
-
Formation of Inactive Catalyst Species: Like other cross-coupling reactions, the catalyst can be prone to the formation of inactive species such as palladium black, dimers, or other off-cycle complexes, which can be exacerbated by the presence of the heteroaromatic N-oxide.[3]
Q2: What are the primary visual indicators of catalyst deactivation in my reaction?
A2: Several visual cues can suggest catalyst deactivation:
-
Formation of Palladium/Nickel Black: The appearance of a black precipitate is a common sign of catalyst agglomeration and decomposition into its inactive metallic form.[3]
-
Color Change or Lack Thereof: A healthy catalytic reaction often has a characteristic color. A sudden change in color or the absence of an expected color change can indicate that the catalyst is not in its active state.
-
Reaction Stagnation: If reaction monitoring (e.g., by TLC or LC-MS) shows initial product formation that then ceases before the starting material is fully consumed, it is a strong indicator of catalyst deactivation.
Q3: How does the choice of ligand impact catalyst deactivation with this compound?
A3: The ligand plays a crucial role in stabilizing the catalyst and preventing deactivation pathways. For this compound, the choice of ligand is critical:
-
Bulky Ligands: Sterically demanding ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can create a protective sphere around the metal center. This steric bulk can disfavor the coordination of the N-oxide or the pyridine nitrogen, thereby preserving the catalyst's activity.
-
Electron-Rich Ligands: Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step and promote a faster catalytic turnover, potentially outcompeting deactivation pathways.
Q4: Can the N-oxide group itself be a source of side reactions?
A4: Yes, the N-oxide functionality can participate in side reactions. Deoxygenation is a primary concern, which can be mediated by phosphine ligands or other reducing agents in the reaction mixture.[2] Additionally, the N-oxide can influence the regioselectivity of reactions in multifunctional substrates and may be susceptible to other transformations under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common problem and can be attributed to several factors. The following logical workflow can help diagnose and resolve the issue.
Caption: A logical workflow for diagnosing and addressing low conversion.
Issue 2: Formation of Palladium/Nickel Black
The appearance of a black precipitate indicates catalyst decomposition.
-
Potential Cause: The active Pd(0) or Ni(0) species is not stable under the reaction conditions and is aggregating.
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Increase Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed and prone to aggregation. Increasing the ligand-to-metal ratio (e.g., from 1:1 to 1:2) can improve catalyst stability.
-
Change Ligand: Some ligands are more effective at preventing aggregation than others. Consider switching to a more sterically hindered or chelating ligand.
-
Ensure Anaerobic Conditions: Traces of oxygen can promote the oxidation and subsequent decomposition of the catalyst. Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere.
-
Issue 3: Deoxygenation of this compound
The formation of 4-bromopyridine as a byproduct indicates deoxygenation of the starting material.
-
Potential Cause: The phosphine ligand is acting as a reducing agent.
-
Troubleshooting Steps:
-
Use a Different Ligand: Consider using a ligand that is less prone to oxidation, such as an N-heterocyclic carbene (NHC).
-
Add a Mild Oxidant: In some cases, the addition of a mild oxidant can help to regenerate the phosphine oxide, though this can be complex to optimize.
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize the extent of deoxygenation.
-
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes representative catalyst systems and conditions for the Suzuki-Miyaura coupling of bromopyridines. While specific data for this compound is limited, these examples provide a starting point for optimization.
| Catalyst System | 4-Halopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| (AllylPdCl)₂ / P(t-Bu)₃ | 3-Bromopyridine-N-oxide | Cs₂CO₃ | Dioxane | RT | 12 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
This protocol allows for the real-time monitoring of a cross-coupling reaction to identify catalyst deactivation.
Procedure:
-
Set up the reaction as described in Protocol 1, but on a smaller scale suitable for an NMR tube. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration.
-
After all reagents are combined and the reaction is initiated by heating, quickly transfer a representative sample to an NMR tube.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[3]
Signaling Pathways and Logical Relationships
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights potential points of catalyst deactivation when using this compound.
Caption: Suzuki-Miyaura cycle with key deactivation points.
References
- 1. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 3. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. | Semantic Scholar [semanticscholar.org]
Effect of solvent and base on 4-Bromopyridine 1-oxide reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopyridine 1-oxide. The content is designed to address specific issues that may be encountered during nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound reactive towards nucleophilic aromatic substitution?
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is attributed to the electron-withdrawing nature of the pyridine N-oxide moiety. This effect is most pronounced at the 2- and 4-positions of the pyridine ring, making the C4 carbon, to which the bromine is attached, highly electrophilic and susceptible to attack by nucleophiles. The N-oxide group helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
Q2: What is the general mechanism for the SNAr of this compound?
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the C4 carbon, which bears the bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The N-oxide group helps to delocalize and stabilize this negative charge.
-
Leaving Group Departure: The bromide ion is eliminated from the intermediate, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Q3: How does the choice of solvent affect the reaction rate and yield?
The solvent plays a crucial role in SNAr reactions by solvating the reactants and intermediates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This often leads to faster reaction rates. For instance, in the synthesis of 4-alkoxypyridines from 4-chloropyridine, DMSO is an effective solvent when using NaOH as a base.[1]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. While they can facilitate the dissolution of reagents, they can also stabilize the nucleophile, reducing its reactivity and slowing down the reaction. However, they can be effective, especially at higher temperatures or with microwave heating. A study on the reaction of piperidine with this compound in ethanol showed that the reaction proceeds, and the solvent can participate in stabilizing the transition state through hydrogen bonding.[2]
Q4: What is the role of the base in these reactions?
A base is often required in SNAr reactions involving this compound for several reasons:
-
Deprotonation of the Nucleophile: If the nucleophile is a neutral molecule (e.g., an alcohol or a primary/secondary amine), a base is needed to deprotonate it and generate the more reactive anionic nucleophile (e.g., alkoxide or amide).
-
Neutralization of Byproducts: The reaction may generate acidic byproducts (e.g., HBr) that need to be neutralized to prevent side reactions or decomposition of the product.
-
Catalysis: In some cases, the base can act as a catalyst by increasing the nucleophilicity of the attacking species.
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base depends on the strength of the nucleophile and the reaction conditions. For example, powdered NaOH has been used effectively in DMSO for the synthesis of 4-alkoxypyridines.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | This compound hydrochloride, the common commercial form, has poor solubility in many organic solvents.[3] Neutralize the hydrochloride salt to the free base before the reaction. A common procedure is to dissolve the salt in a saturated sodium bicarbonate solution and extract the free base with an organic solvent like dichloromethane (DCM).[3] |
| Instability of this compound Free Base | The free base of 4-bromopyridine can be unstable and may self-oligomerize.[3] It is recommended to use the freshly prepared free base immediately in the subsequent reaction.[3] |
| Inefficient Nucleophile Generation | The base may not be strong enough to fully deprotonate the nucleophile. Consider using a stronger base (e.g., NaH for alcohols) or a different solvent that enhances the basicity. |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Microwave heating can sometimes significantly improve yields and reduce reaction times. |
| Decomposition of Reactants or Products | This compound or the desired product may be sensitive to high temperatures or prolonged reaction times. Perform a time-course study to find the optimal reaction time. Consider if the product is sensitive to the workup conditions (e.g., acidic or basic washes).[4] |
| Reagent Quality | The this compound reagent may have degraded over time, especially if it is old or has been improperly stored.[3] Consider using a fresh batch of the starting material. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Products from Reaction at C2/C6 | While C4 is the most activated position, under certain conditions, substitution at the C2 or C6 positions can occur, although this is less common for 4-substituted pyridines. | Optimize reaction conditions (temperature, solvent, base) to favor substitution at the C4 position. Lowering the temperature may increase selectivity. |
| Deoxygenation of the N-oxide | Some reagents or reaction conditions can lead to the reduction of the N-oxide to the corresponding pyridine. | Avoid harsh reducing agents or conditions. If deoxygenation is desired, it is typically performed as a separate step after the substitution. |
| Polymerization/Oligomerization | As mentioned, the free base of 4-bromopyridine can be unstable.[3] | Use the freshly prepared free base immediately. Avoid storing the free base for extended periods. |
Data Presentation
Table 1: Effect of Solvent and Heating Method on the Reaction of 4-Bromopyridine with a Nucleophile (Illustrative Example)
| Solvent | Heating Method | Reaction Time | Yield (%) |
| Ethanol | Conventional Reflux | 18 h | 75 |
| Ethanol | Microwave (140°C) | 21 min | 85 |
| Toluene | Conventional Reflux | 24 h | 60 |
| DMF | Room Temperature | 48 h | 55 |
| DMSO | 80°C | 16 h | 80[1] |
Note: This table is a composite illustration based on typical outcomes in related halopyridine reactions and specific data for a similar system.[1] Actual results will vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
General Procedure for the Neutralization of this compound Hydrochloride
-
Dissolve this compound hydrochloride in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture at room temperature. Effervescence should be observed as carbon dioxide is released.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
The resulting solution contains the this compound free base and should be used immediately in the next reaction step.[3]
General Protocol for Nucleophilic Aromatic Substitution with an Alcohol
-
To a solution of the alcohol in a suitable polar aprotic solvent (e.g., DMSO or THF), add a base (e.g., powdered NaOH or NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of freshly prepared this compound free base in the same solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: A logical workflow for troubleshooting low yields in SNAr reactions of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
Analytical methods for detecting impurities in 4-Bromopyridine 1-oxide
This technical support center provides guidance and answers to frequently asked questions regarding the analytical methods for detecting impurities in 4-Bromopyridine 1-oxide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is widely used for quantitative analysis of non-volatile impurities, while NMR is a powerful tool for structural elucidation of the main component and its impurities.[1][3] GC-MS is particularly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[2][4]
Q2: What are the potential impurities I should expect in a sample of this compound?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential process-related impurities may include unreacted starting materials like 4-bromopyridine, byproducts from the oxidation reaction, and other isomers such as 2-bromopyridine 1-oxide or 3-bromopyridine 1-oxide if the starting material contained isomeric impurities.[5] Degradation products can also form under specific conditions. It is also important to consider residual solvents used during synthesis and purification.[4][6]
Q3: How can I identify an unknown impurity detected in my this compound sample?
A3: Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. Initially, HPLC or GC can be used to isolate the impurity.[1] Subsequently, mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides the molecular weight of the impurity.[1][2] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique, providing detailed information about the molecular structure.[7]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar N-oxide group, leading to peak tailing.[8]
-
Column Overload: Injecting too concentrated a sample can cause peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.[8] Alternatively, operate at a lower pH to suppress the ionization of silanols.[8]
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds.
-
Issue 2: The this compound peak is not retained and elutes with the solvent front.
-
Possible Cause:
-
High Polarity of Analyte: this compound is a polar compound and may have insufficient retention on a standard C18 reversed-phase column with a highly aqueous mobile phase.
-
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Decrease the amount of organic solvent in the mobile phase.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that provides good retention for polar compounds.
-
Use an Alternative Stationary Phase: A porous graphitic carbon (PGC) column can also be effective for retaining polar aromatic compounds.
-
NMR Analysis
Issue: Difficulty in detecting low-level impurities due to overlapping signals with the main this compound peaks.
-
Possible Cause:
-
Signal Overlap: The signals from impurities may be masked by the much larger signals of the main compound.
-
-
Troubleshooting Steps:
-
Use Higher Field Strength NMR: A higher magnetic field strength will provide better signal dispersion and resolution.
-
Perform 2D NMR Experiments: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help to resolve overlapping signals and provide structural information about the impurities.
-
Solvent Effects: Changing the deuterated solvent can sometimes induce chemical shift changes that resolve overlapping signals.
-
Experimental Protocols
HPLC Method for Purity Determination
This protocol is an illustrative example for the purity analysis of this compound. Method validation is required for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
GC-MS Method for Volatile Impurity Analysis
This protocol is a general example for the analysis of residual solvents.
| Parameter | Condition |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm I.D., 1.8 µm film thickness[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temperature 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 35-350 |
| Sample Preparation | Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) and analyze using a headspace sampler or direct injection. |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for the identification of unknown impurities.
References
- 1. irjet.net [irjet.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. hplc.eu [hplc.eu]
Validation & Comparative
Confirming the Structure of 4-Bromopyridine 1-oxide: A 1H and 13C NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data to confirm the successful synthesis of 4-Bromopyridine 1-oxide. By analyzing the characteristic shifts in 1H and 13C NMR spectra, researchers can confidently distinguish the N-oxide product from its precursor, 4-bromopyridine, and other potential byproducts. This document outlines the expected spectral data, provides a detailed experimental protocol for sample analysis, and visually represents the key structural correlations using a logical diagram.
Distinguishing this compound from its Precursor
The introduction of an oxygen atom to the nitrogen in the pyridine ring significantly alters the electronic environment of the molecule. This change is readily observable in both 1H and 13C NMR spectra. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction, leading to characteristic upfield and downfield shifts of the aromatic protons and carbons compared to the parent 4-bromopyridine.
Comparative NMR Data
The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound, alongside the experimental data for the starting material, 4-bromopyridine, and the parent compound, pyridine N-oxide, for comparative purposes.
Table 1: 1H NMR Chemical Shift Comparison (ppm)
| Compound | H-2, H-6 | H-3, H-5 |
| This compound (Predicted) | ~8.1-8.3 | ~7.6-7.8 |
| 4-Bromopyridine[1] | 8.68 | 7.73 |
| Pyridine N-oxide[2] | 8.25-8.27 | 7.35-7.37 |
Note: Predicted values for this compound are based on trends observed in related pyridine N-oxide derivatives.
Table 2: 13C NMR Chemical Shift Comparison (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 |
| This compound (Predicted) | ~139-141 | ~126-128 | ~130-132 |
| 4-Bromopyridine | 151.1 | 128.0 | 132.5 |
| Pyridine N-oxide[2] | 138.5 | 125.3 | 125.5 |
Note: Predicted values for this compound are based on trends observed in related pyridine N-oxide derivatives. Data for 4-bromopyridine is from typical values and may vary slightly.
Key Spectral Interpretations
-
1H NMR: The protons at the C-2 and C-6 positions of this compound are expected to show a significant upfield shift compared to 4-bromopyridine, moving from approximately 8.68 ppm to the region of 8.1-8.3 ppm. This is a direct consequence of the electron-donating effect of the N-oxide group. The protons at C-3 and C-5 will also experience a slight upfield shift.
-
13C NMR: The carbon atoms at the C-2 and C-6 positions are expected to shift upfield significantly upon N-oxidation. Conversely, the C-4 carbon, directly attached to the bromine atom, is anticipated to remain in a similar chemical shift region.
Experimental Protocol for NMR Analysis
To obtain high-quality 1H and 13C NMR spectra for the confirmation of the this compound structure, the following protocol is recommended:
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
- Use a standard NMR spectrometer with a proton frequency of at least 300 MHz for optimal resolution.
- Tune and shim the spectrometer on the sample to achieve a narrow and symmetrical solvent peak.
3. 1H NMR Acquisition:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
- Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
4. 13C NMR Acquisition:
- Acquire a proton-decoupled 13C spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans (typically 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of 13C.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase the resulting spectra and perform a baseline correction.
- Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Structural and NMR Signal Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Correlation of atoms in this compound to their expected NMR signals.
References
Reactivity Face-Off: 4-Bromopyridine 1-Oxide vs. 4-Chloropyridine 1-Oxide in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, and their N-oxides, are a cornerstone of heterocyclic chemistry, offering versatile handles for functionalization. This guide provides an in-depth comparison of the reactivity of 4-Bromopyridine 1-oxide and 4-Chloropyridine 1-oxide, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by experimental kinetic data.
The pyridine N-oxide moiety plays a crucial role in activating the pyridine ring towards both electrophilic and nucleophilic attack. The electron-withdrawing nature of the N-oxide group, coupled with the inductive effect of the halogen at the 4-position, renders the C4 carbon susceptible to nucleophilic attack. The relative reactivity of the bromo- and chloro-substituents in this context is a key consideration for synthetic planning.
Executive Summary
In nucleophilic aromatic substitution reactions, This compound generally exhibits slightly higher reactivity than 4-Chloropyridine 1-oxide . This is evidenced by kinetic studies with nucleophiles such as sodium ethoxide and piperidine. The greater reactivity of the bromo-derivative is primarily attributed to a more favorable activation energy. However, the difference in reactivity is not substantial, and both compounds serve as excellent substrates for SNAr reactions.
Quantitative Reactivity Data
The following tables summarize the kinetic data for the reaction of this compound and 4-Chloropyridine 1-oxide with sodium ethoxide and piperidine in ethanol.
Table 1: Reaction with Sodium Ethoxide in Ethanol [1]
| Compound | Temperature (°C) | Rate Constant (k) (l mol⁻¹ s⁻¹) |
| 4-Chloropyridine 1-oxide | 80.0 | 1.35 x 10⁻⁵ |
| 100.0 | 7.4 x 10⁻⁵ | |
| This compound | 80.0 | 2.1 x 10⁻⁵ |
| 100.0 | 1.11 x 10⁻⁴ |
Table 2: Arrhenius Parameters for the Reaction with Sodium Ethoxide [1]
| Compound | Activation Energy (Eₐ) (kcal/mol) | Log₁₀A |
| 4-Chloropyridine 1-oxide | 26.1 | 10.1 |
| This compound | 25.1 | 9.8 |
Table 3: Reaction with Piperidine in Ethanol [2]
| Compound | Temperature (°C) | Rate Constant (k) (l mol⁻¹ s⁻¹) |
| 4-Chloropyridine 1-oxide | 120.0 | 1.39 x 10⁻⁶ |
| 140.0 | 6.0 x 10⁻⁶ | |
| This compound | 120.0 | 2.1 x 10⁻⁶ |
| 140.0 | 8.8 x 10⁻⁶ |
Table 4: Arrhenius Parameters for the Reaction with Piperidine [2]
| Compound | Activation Energy (Eₐ) (kcal/mol) | Log₁₀A |
| 4-Chloropyridine 1-oxide | 26.7 | 7.7 |
| This compound | 26.2 | 7.8 |
The data clearly indicates that this compound reacts faster than 4-Chloropyridine 1-oxide with both sodium ethoxide and piperidine. The lower activation energy for the bromo-compound is the primary driver for its enhanced reactivity.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on 4-halopyridine 1-oxides proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism for the SNAr reaction on 4-halopyridine 1-oxides.
A typical experimental workflow for such a reaction is outlined below.
Caption: A typical experimental workflow for the synthesis of 4-alkoxypyridine 1-oxides.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-ethoxypyridine 1-oxide from either 4-chloro- or this compound. These are based on established procedures for similar nucleophilic aromatic substitution reactions.[3]
Materials:
-
4-Chloropyridine 1-oxide or this compound (1.0 eq)
-
Sodium ethoxide (1.1 - 1.5 eq)
-
Anhydrous ethanol
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution of sodium ethoxide, add 4-chloropyridine 1-oxide or this compound in one portion.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-ethoxypyridine 1-oxide can be further purified by crystallization or column chromatography on silica gel.
Note: The specific reaction time and temperature may need to be optimized depending on the scale of the reaction and the desired purity of the product.
Conclusion
Both this compound and 4-Chloropyridine 1-oxide are effective substrates for nucleophilic aromatic substitution reactions. While this compound demonstrates a slightly higher reaction rate due to a lower activation energy, the difference is not substantial. The choice between the two reagents may, therefore, be influenced by other factors such as cost, availability, and the specific requirements of the subsequent synthetic steps. For reactions where milder conditions or shorter reaction times are critical, this compound may be the preferred choice. However, for many applications, the more readily available and cost-effective 4-Chloropyridine 1-oxide will be a suitable alternative.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
A Comparative Guide: HPLC and GC-MS Methods for Assessing the Purity of 4-Bromopyridine 1-oxide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity and safety of the final active pharmaceutical ingredient (API). 4-Bromopyridine 1-oxide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing its purity. The selection of the most suitable method depends on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity.
Comparison of HPLC and GC-MS Performance
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the physicochemical properties of the analyte and potential impurities. HPLC is well-suited for non-volatile and thermally labile compounds, a category that many pyridine N-oxides fall into.[1][2] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive peak identification through mass spectral data.[1][2]
Table 1: Summary of Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC and GC-MS methods based on the analysis of related pyridine derivatives and brominated compounds. These values provide a baseline for what can be expected in the analysis of this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3][4] | Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[3][4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1][3] | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[3] |
| Linearity (R²) | ≥ 0.999[5][6] | ≥ 0.995[3] |
| Accuracy (% Recovery) | 98.0% to 102.0%[5] | 95.0% to 105.0%[3] |
| Precision (% RSD) | ≤ 2.0%[5] | ≤ 5.0%[3] |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range[3] |
| Limit of Quantitation (LOQ) | Low µg/mL range[6] | ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are adaptable experimental protocols for the purity assessment of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a reverse-phase HPLC approach, which is generally suitable for pyridine derivatives.[4] Given the polarity of the N-oxide group, a polar-modified C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a polar-embedded phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The suitability of GC-MS depends on the thermal stability of this compound. A preliminary thermal analysis (e.g., TGA) is recommended. If the compound is thermally labile, derivatization to a more stable and volatile form may be necessary.
Instrumentation:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
Visualization of Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
References
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromopyridine 1-Oxide Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into intermolecular interactions that govern physical and chemical properties. This guide offers a comparative analysis of the crystallographic features of 4-Bromopyridine 1-oxide derivatives, supported by detailed experimental protocols and data visualizations.
The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a bromine atom at the 4-position of the pyridine ring, combined with the N-oxide functionality, creates a unique electronic and steric profile, making these derivatives intriguing candidates for crystal engineering and the design of novel functional materials. Their ability to form various intermolecular interactions, including halogen and hydrogen bonds, dictates their solid-state packing and, consequently, their physicochemical properties such as solubility and stability.
Comparative Crystallographic Data
To illustrate the structural nuances within this class of compounds, a comparison of the crystallographic data of 4-cyanopyridinium bromide and its parent compound, 4-bromopyridine, is presented below. While the N-oxide derivative's specific data remains elusive in publicly available literature, this comparison provides a foundational understanding of the impact of substituents on the crystal lattice of related pyridine derivatives.
| Parameter | 4-Cyanopyridinium Bromide[1] | 4-Bromopyridine (COD ID: 4508641)[2] |
| Formula | C₆H₅N₂⁺·Br⁻ | C₅H₄BrN |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ |
| a (Å) | 7.3918(5) | 19.641(4) |
| b (Å) | 12.2587(4) | 13.064(3) |
| c (Å) | 8.1671(3) | 4.6090(10) |
| α (°) ** | 90 | 90 |
| β (°) | 111.720(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 687.51(6) | 1182.2(5) |
| Z | 4 | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives follows a well-established experimental workflow.[3][4][5][6][7]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Crystal Mounting and Data Collection
A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and cooled, often to 100 K, to minimize thermal vibrations of the atoms.
The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records these diffraction patterns.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution.
The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
The process of X-ray crystallographic analysis can be summarized in the following workflow:
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Logical Relationships in Crystal Engineering
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces. For this compound derivatives, halogen bonding is a particularly important interaction that can be exploited in crystal engineering.
Caption: A diagram showing the role of intermolecular interactions in the crystal engineering of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine N-oxides is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for creating carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine N-oxide core. The choice of catalyst system is paramount to the success of these transformations, directly impacting reaction yields, selectivity, and substrate scope.
This guide provides a comparative overview of various catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 4-bromopyridine 1-oxide. While direct comparative studies on this specific substrate are limited in the literature, this guide compiles available data for closely related compounds and provides detailed experimental protocols to serve as a robust starting point for reaction optimization.
General Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) and coordination/deprotonation (for Buchwald-Hartwig), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance of Catalysts
The selection of the optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. The following sections provide a detailed comparison of catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions involving this compound or similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For the coupling of bromopyridines, palladium catalysts with phosphine ligands are commonly employed.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18-22 | Good to Excellent | For a substituted (4-bromophenyl)pyrimidine[1]. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | For 4-bromobenzothiazole, demonstrating high efficiency with a bulky phosphine ligand. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for various bromoarenes. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Palladium acetate with a phosphine ligand is a common catalytic system.
Table 2: Representative Catalyst Systems for Heck Reaction of Bromoarenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | Good | General conditions for 2-bromo-4-methylpyridine[2]. |
| Palladacycle | - | - | - | 130 | - | Good | High turnover frequencies observed with certain palladacycles[3]. |
| Pd/C | - | K₃PO₄ | H₂O | 100 | - | 85 | Heterogeneous catalyst for the reaction with acrylic acid. |
Experimental Protocol: General Procedure for Heck Reaction
-
To a sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., acetonitrile), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. A key finding demonstrates the successful copper-free Sonogashira coupling of a bromopyridine N-oxide.
Table 3: Catalyst System for Copper-Free Sonogashira Coupling of 3-Bromopyridine-N-oxide
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (AllylPdCl)₂ | P(t-Bu)₃ | Various | DMF | Room Temp. | - | Excellent | [4] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling [4]
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in the solvent (e.g., DMF).
-
Add the terminal alkyne (1.1 equiv), the palladium precursor (e.g., (AllylPdCl)₂, 2.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%), and the base (2.0 equiv).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.
Table 4: Representative Catalyst Systems for Buchwald-Hartwig Amination of Bromoarenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | tBuDavePhos | NaOt-Bu | Toluene | 80 | 2-7 | 60-67 | For the amination of 4-bromo-1H-1-tritylpyrazole with cyclic amines[5]. |
| Pd(OAc)₂ | XPhos | KOt-Bu | - | - | - | Good to Excellent | A generally effective system for a wide range of aryl bromides[6]. |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | - | - | - | - | Highly Efficient | An air-stable, one-component precatalyst for amination of heteroaryl halides. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base.
-
Add this compound.
-
Seal the tube, evacuate, and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Experimental Workflow and Catalyst Selection
The following diagrams illustrate a typical experimental workflow for catalyst screening and a decision-making process for selecting a suitable catalyst system.
Caption: A typical experimental workflow for screening cross-coupling catalysts.
Caption: A decision tree for initial catalyst selection based on reaction type.
Conclusion
The choice of catalyst for cross-coupling reactions with this compound is a critical parameter that significantly influences the reaction outcome. While specific data for this substrate remains somewhat limited, the information available for related bromopyridines and bromopyridine N-oxides provides a strong foundation for developing successful synthetic protocols. For Sonogashira couplings, a copper-free system with a bulky phosphine ligand has shown excellent results. For Suzuki, Heck, and Buchwald-Hartwig reactions, palladium catalysts in combination with appropriate phosphine ligands and bases are recommended starting points. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational selection and optimization of catalytic systems for the synthesis of valuable 4-substituted pyridine N-oxide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Reactivity of 4-Bromopyridine 1-oxide in Nucleophilic Aromatic Substitution: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridine N-oxides is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 4-Bromopyridine 1-oxide against other 4-halopyridine N-oxides in nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established mechanistic principles and kinetic data from analogous systems.
Introduction to Reactivity in Pyridine N-Oxides
The pyridine N-oxide moiety plays a dual role in influencing the reactivity of the aromatic ring. The N-oxide group is a strong resonance-donating group, which activates the 2- and 4-positions towards electrophilic attack. However, and more importantly for this comparison, the oxygen atom is strongly electron-withdrawing through an inductive effect. This, combined with the ability of the N-oxide to stabilize the negative charge in the intermediate, significantly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
The accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate. For 4-substituted pyridine N-oxides, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative oxygen atom of the N-oxide group, providing substantial stabilization and thus facilitating the reaction.
The "Element Effect": A Comparison of Halogen Leaving Groups
In SNAr reactions, the nature of the halogen leaving group has a profound and often counter-intuitive effect on the reaction rate. The typical reactivity order for halogens as leaving groups in SNAr is:
F > Cl ≈ Br > I
This trend is inverse to the leaving group ability in SN1 and SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the aromatic ring is generally the slow step. A more electronegative halogen, such as fluorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Quantitative Data from Analogous Systems
To illustrate the expected reactivity trends, we can examine kinetic data from closely related systems. The following table summarizes second-order rate constants for the reaction of various activated aromatic halides with piperidine, a common nucleophile.
| Substrate | Leaving Group | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| 1-X-2,4-dinitrobenzene | F | Piperidine | Methanol | 40 |
| 1-X-2,4-dinitrobenzene | Cl | Piperidine | Methanol | 0.23 |
| 1-X-2,4-dinitrobenzene | Br | Piperidine | Methanol | 0.43 |
| 1-X-2,4-dinitrobenzene | I | Piperidine | Methanol | 0.17 |
| 4-Nitropyridine 1-oxide | NO₂ | Piperidine | Ethanol | 6.23 x 10⁻⁶ (at 30°C)[1] |
This data is compiled from various sources for illustrative purposes and reaction conditions may vary.
This data from dinitrobenzene derivatives clearly demonstrates the established "element effect" in SNAr reactions, with the fluoro-substituted compound being significantly more reactive. The nitro group in 4-nitropyridine 1-oxide is also an excellent leaving group, and its reaction with piperidine has been kinetically studied[1]. While not a direct comparison of halogens, it provides a benchmark for the reactivity of the activated 4-position of the pyridine N-oxide ring.
It is important to note that the reactivity order can be influenced by the nucleophile and reaction conditions. For instance, in some systems, particularly with softer nucleophiles, the polarizability of the leaving group can become more important, potentially altering the reactivity trend.
Experimental Protocols
To empirically determine the relative reactivities of 4-halopyridine N-oxides, a competitive kinetic study or parallel independent kinetic experiments can be performed. Below is a representative protocol for a UV-Vis spectrophotometric kinetic analysis.
Objective: To determine the second-order rate constants for the reaction of 4-Bromo-, 4-Chloro-, and 4-Fluoropyridine 1-oxide with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
4-Chloropyridine 1-oxide
-
4-Fluoropyridine 1-oxide
-
Piperidine (freshly distilled)
-
Anhydrous Ethanol
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 4-halopyridine 1-oxide in anhydrous ethanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of piperidine in anhydrous ethanol (e.g., 0.1 M).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25°C).
-
In a cuvette, place a known volume of the 4-halopyridine 1-oxide stock solution and dilute with ethanol to a final volume that is half of the total desired reaction volume.
-
Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, quickly mix, and start recording the absorbance at the λmax of the product (or disappearance of the reactant) over time. The concentration of piperidine should be in large excess to ensure pseudo-first-order conditions.
-
Repeat the experiment for each 4-halopyridine 1-oxide.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of piperidine.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow.
Caption: Generalized mechanism for the SNAr reaction of 4-halopyridine 1-oxides.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
References
A Comparative Guide to the Synthesis of 4-Bromopyridine 1-oxide for Researchers and Drug Development Professionals
An objective analysis of established and emerging synthetic methodologies for the preparation of 4-Bromopyridine 1-oxide, a key building block in pharmaceutical and materials science. This guide provides a detailed comparison of reaction parameters, yields, and experimental protocols to inform synthetic strategy.
The synthesis of this compound is a critical step in the development of a wide array of functional molecules. The strategic introduction of the bromo-substituent at the 4-position of the pyridine N-oxide scaffold opens avenues for diverse cross-coupling reactions and further molecular elaborations. This guide benchmarks three prominent synthetic routes to this versatile intermediate, offering a comprehensive overview of their respective advantages and limitations.
Comparison of Synthetic Methodologies
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, scalability, and availability of starting materials. Below is a summary of key performance indicators for three established methods.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Method 1 | 4-Bromopyridine Hydrochloride | m-Chloroperbenzoic acid (m-CPBA), K₂CO₃ | Dichloromethane | 16 hours | Room Temperature | 90% |
| Method 2 | 4-Nitropyridine 1-oxide | Hydrobromic acid (HBr) in Acetic Acid | Acetic Acid | 4.5 hours | 120°C (sealed tube) | 70-80% |
| Method 3 | Pyridine 1-oxide | Brominating agent (e.g., POBr₃, NBS) | Various | Variable | Variable | Variable |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three benchmarked routes are provided below.
Method 1: Oxidation of 4-Bromopyridine Hydrochloride
This high-yielding method proceeds via the direct oxidation of the nitrogen atom in 4-bromopyridine.
Procedure:
-
4-Bromopyridine hydrochloride (25 g, 128 mmol) is dissolved in dichloromethane (250 mL).
-
Potassium carbonate (21.25 g, 153 mmol) is added to the solution, and the mixture is stirred for 2 hours at room temperature.
-
m-Chloroperbenzoic acid (44 g, 256 mmol) is then added, and stirring is continued for 16 hours at room temperature.
-
The resulting solid precipitate is collected by filtration and washed with ethyl acetate (2 x 200 mL).
-
The filtrate is concentrated to yield the solid product, which is further washed with a 1:1 (v/v) mixture of ether and hexane (3 x 30 mL) to afford this compound.
Method 2: Substitution of 4-Nitropyridine 1-oxide
This method involves the nucleophilic substitution of the nitro group in 4-nitropyridine 1-oxide with bromide.
Procedure:
-
4-Nitropyridine 1-oxide is heated with a solution of hydrobromic acid in glacial acetic acid in a sealed tube for 4.5 hours at 120°C.[1]
-
The reaction mixture is then evaporated to a smaller volume.
-
After basifying the solution, the product is extracted continuously with ether for 24 hours.
-
The ethereal extract is evaporated to yield this compound, which can be further purified by crystallization from benzene.[1]
Method 3: Bromination of Pyridine 1-oxide
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Oxidation of 4-Bromopyridine Hydrochloride (Method 1).
Caption: Workflow for the Substitution of 4-Nitropyridine 1-oxide (Method 2).
Caption: Overview of Synthetic Pathways to this compound.
References
A Comparative Guide to the Kinetic Profiles of Reactions Involving 4-Bromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters and experimental protocols for three key reaction types involving 4-Bromopyridine 1-oxide: nucleophilic aromatic substitution (SNA_r_), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Understanding the kinetics of these transformations is crucial for reaction optimization, process development, and the strategic design of synthetic routes in medicinal chemistry and materials science.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine N-oxide moiety, which activates the pyridine ring for nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. This guide presents a comparative analysis of the kinetic data for its reaction with sodium ethoxide, alongside typical experimental conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, for which specific kinetic data for this substrate is less readily available in the literature.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative kinetic data for the nucleophilic substitution of this compound and provides representative, albeit qualitative, kinetic comparisons for Suzuki-Miyaura and Buchwald-Hartwig reactions based on general principles and data from analogous systems.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A) |
| Nucleophilic Substitution | Sodium Ethoxide | Ethanol | 60 | 1.15 x 10⁻⁵ L mol⁻¹ s⁻¹[1] | 24.3[1] | 1.7 x 10¹¹ L mol⁻¹ s⁻¹[1] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dioxane/Water | 80-100 | Generally fast, dependent on catalyst, ligand, and substrate.[2][3] | Typically in the range of 15-25 kcal/mol for similar aryl bromides. | - |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene or Dioxane | 80-110 | Generally fast, highly dependent on ligand and substrate electronics.[4][5] | Typically in the range of 15-25 kcal/mol for similar aryl bromides. | - |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generally accepted mechanisms and experimental workflows for the three reaction types.
Nucleophilic Aromatic Substitution Workflow and Mechanism
Suzuki-Miyaura Coupling Workflow and Catalytic Cycle
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Electronic and Structural Signatures of 4-Bromopyridine 1-Oxide and Its Precursors
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides an objective, data-driven comparison of 4-Bromopyridine 1-oxide with its precursors, 4-bromopyridine and pyridine 1-oxide. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to furnish a foundational resource for compound identification, purity assessment, and structural elucidation.
This comparative analysis delves into the nuanced shifts in spectral data that arise from the sequential chemical modifications—bromination of the pyridine ring and subsequent N-oxidation. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided to ensure reproducibility and methodological transparency.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values represent a collation of typical data and may vary slightly based on experimental conditions such as solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2, H-6 | H-3, H-5 | Solvent |
| Pyridine 1-oxide | 8.25-8.27 (m) | 7.35-7.37 (m) | CDCl₃ |
| 4-Bromopyridine | 8.61 (d) | 7.54 (d) | CDCl₃ |
| This compound | ~8.2 (d, estimated) | ~7.6 (d, estimated) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | Solvent |
| Pyridine 1-oxide | 138.5 | 125.3-125.5 | 125.3-125.5 | CDCl₃[1] |
| 4-Bromopyridine | 150.7 | 127.3 | 132.0 | CDCl₃ |
| This compound | ~140 (estimated) | ~127 (estimated) | ~120 (estimated) | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-O Stretch | C-Br Stretch | Aromatic C-H Stretch | Aromatic C=C & C=N Bending |
| Pyridine 1-oxide | ~1250 | - | >3000 | ~1600-1400 |
| 4-Bromopyridine | - | ~650-550 | >3000 | ~1600-1400 |
| This compound | ~1240 | ~650-550 | >3000 | ~1600-1400 |
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| Pyridine 1-oxide | 265 | 328 | Water |
| 4-Bromopyridine | 258 | - | Ethanol |
| This compound | ~294 | ~333 | CCl₄ |
Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic relationship between the compounds and a generalized workflow for their spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty spectrometer with the clean ATR crystal or salt plates. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Acquisition: Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or water). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units). This usually corresponds to concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Cuvette Selection: Use quartz cuvettes for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that was used to prepare the sample. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for these compounds).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
References
Safety Operating Guide
Proper Disposal of 4-Bromopyridine 1-oxide: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromopyridine 1-oxide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the appropriate procedures ensures the protection of personnel and the environment from potentially hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound, based on available safety data and general principles for handling halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Plan and Procedures
The primary recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Due to its nature as a brominated heterocyclic compound, specific disposal protocols must be followed to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Segregation and Labeling:
-
Isolate waste this compound from other chemical waste streams to prevent potential incompatible reactions.
-
Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name ("this compound"), the CAS number (14248-50-1), and relevant hazard symbols.
-
-
Consult Safety Data Sheet (SDS):
-
Always refer to the most current SDS for this compound. While some available data sheets indicate "no data available" for specific disposal instructions, they often provide valuable information on physical and chemical properties, as well as known hazards.[1]
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste material.
-
-
Avoid Improper Disposal Methods:
-
Do not dispose of this compound down the drain. As a halogenated organic compound, it can have adverse effects on aquatic life and may not be effectively treated by standard wastewater treatment processes.
-
Do not mix with incompatible waste materials. While specific incompatibility data for this compound is limited, related compounds are known to be incompatible with strong oxidizing agents and strong bases.[2]
-
Do not attempt to neutralize or treat the chemical waste in the lab without a thoroughly validated and approved protocol and the necessary safety equipment.
-
Quantitative Data Summary
The available safety data for this compound is limited, with many parameters not yet determined. The following table summarizes the available quantitative information.
| Parameter | Value | Source |
| UN Number | No data available | [1] |
| Transport Hazard Class | No data available | [1] |
| Packing Group | No data available | [1] |
| Environmental Hazards | No data available | [1] |
Potential Hazardous Decomposition Products
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, contributing to a safer research environment and the protection of our ecosystem.
References
Personal protective equipment for handling 4-Bromopyridine 1-oxide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Bromopyridine 1-oxide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data for this compound is limited, its structure as a halogenated pyridine derivative warrants a cautious approach.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation. | Protects against airborne particles and splashes, preventing eye irritation or injury. |
| Hand Protection | Double-gloving is recommended. Use a thicker, chemically resistant outer glove over a standard disposable inner glove. Suitable materials for prolonged contact include Butyl rubber or Viton™. For incidental splash contact, heavy-duty nitrile gloves may be used, but must be replaced immediately upon contamination. | Provides a robust barrier against skin contact. Data for similar compounds like pyridine suggest that standard nitrile gloves offer limited protection against prolonged exposure. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. | Protects skin from contamination and potential absorption of the chemical. |
| Respiratory Protection | For handling small quantities of the solid in a well-ventilated fume hood, respiratory protection may not be required. For weighing larger quantities, or if dust is generated, a half-mask or full-face respirator with a combination Organic Vapor/P100 (particulate) cartridge is mandatory. | Protects against inhalation of the powdered chemical and any potential vapors. The P100 filter provides protection against airborne particulates, while the organic vapor cartridge addresses potential volatile components. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use a powder weighing enclosure or a glove box for weighing and transferring the solid to prevent the generation and dispersal of dust.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and labeled receiving containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the solid onto weighing paper or into a tared container.
-
Avoid creating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Securely close the primary container immediately after use.
-
-
Dissolution (if applicable): If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel within the fume hood.
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical (see Section 4).
-
Carefully remove and dispose of contaminated PPE (see Section 3).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Stream | Collection Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Solid Waste." |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and compatible container designated for "Halogenated Organic Liquid Waste." |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Place in a designated, sealed plastic bag or container labeled "Solid Chemical Waste" and specify the contaminant. |
| Contaminated PPE (gloves, disposable lab coats) | Collect in a designated, sealed plastic bag labeled "Contaminated PPE" and dispose of as hazardous waste. |
Final Disposal
-
All waste containing this compound is considered hazardous waste.
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department. Incineration is a common and effective disposal method for pyridine-based compounds.
Spill and Decontamination Plan
Prompt and appropriate response to spills is essential to mitigate potential hazards.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Contain (for minor spills): For small, manageable spills of the solid, and only if you are trained and have the appropriate PPE:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste. Follow with a thorough cleaning with soap and water.
-
Report: Report all spills to your supervisor and EHS department.
Equipment Decontamination
-
Non-disposable equipment (e.g., glassware, spatulas):
-
Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical. Collect the rinsate as "Halogenated Organic Liquid Waste."
-
Wash thoroughly with soap and water.
-
Perform a final rinse with deionized water.
-
Mandatory Visualizations
Caption: PPE selection workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
